![molecular formula C4H3BrKNO3 B2815841 Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate CAS No. 2009013-70-9](/img/structure/B2815841.png)
Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a chemical compound with the molecular formula C4H3BrKNO3 . It has a molecular weight of 232.07 . This compound is used for research purposes .
Synthesis Analysis
A new series of 4,5-dihydroisoxazole-5-carboxylate derivatives were synthesized via [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in the presence of Chloramine-T . The synthesized derivatives were characterized by Mass, IR, and NMR Spectroscopy .Molecular Structure Analysis
The InChI code for Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is1S/C4H4BrNO3.K/c5-3-1-2 (4 (7)8)9-6-3;/h1-2,6H, (H,7,8);/q;+1/p-1
. The InChI key is FWNGSHYWEFYYKF-UHFFFAOYSA-M
. Chemical Reactions Analysis
The 1,3-dipolar cycloaddition reaction of a nitrile oxide generated in situ to an alkene or alkyne has proven to be very useful in the preparation of a variety of compounds in organic chemistry . The construction of the isoxazoline rings by this method forms an easy way to prepare a molecular base for the synthesis of attractive, non-polymer liquid-crystalline materials .Wissenschaftliche Forschungsanwendungen
- The 3-bromo-Δ2-isoxazoline core is particularly appealing in medicinal chemistry. It can establish hydrogen bonds and other weak interactions with amino acid residues in target active sites. Additionally, the halogen (bromine) acts as a leaving group for covalent inhibition of the target enzyme. This scaffold has been utilized in various biologically active compounds, including antibiotics, antiparasitic agents, and neuroprotective agents .
- Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate serves as a valuable synthetic intermediate. Its reactivity spectrum allows access to diverse chemical functions, such as β-hydroxynitriles, β-hydroxyesters, and γ-hydroxyamines. Researchers leverage this intermediate to produce complex molecules with specific regio- and stereochemical requirements .
- Mechanistically, the 3-bromo-4,5-dihydroisoxazole can react at the C3 position with nucleophilic amino acid residues (e.g., cysteine, threonine, serine) through an addition-elimination mechanism. This covalent interaction inactivates target enzymes, making it a potent warhead for drug design .
- Isoxazoline-based electrophiles, including 3-bromo-4,5-dihydroisoxazole derivatives, have been explored for their ability to up-regulate the Nrf2 (nuclear factor erythroid 2-related factor 2)/heme oxygenase-1 (HO-1) axis. These compounds activate antioxidant protective pathways in cells and tissues .
- The 3-bromo-Δ2-isoxazoline scaffold resembles natural compounds like tricholomic acid, acivicin, and the antibiotic cycloserine. Researchers investigate its potential as an analog for drug development .
- Halogens (including bromine) are commonly used in medicinal chemistry to increase lipophilicity and prevent metabolism at specific sites. The 3-bromo-4,5-dihydroisoxazole scaffold leverages these properties for drug optimization .
Medicinal Chemistry and Drug Development
Synthetic Intermediates
Covalent Inhibition of Enzymes
Antioxidant Activation
Natural Compound Analogs
Lipophilicity Enhancement and Metabolism Prevention
Safety and Hazards
Zukünftige Richtungen
The ease of synthesis and excellent mesomorphic behavior exhibited by isoxazoline derivatives make them interesting for future research . The [3 + 2] cycloaddition reaction used in their synthesis is a useful method in organic chemistry for the preparation of a variety of compounds . Future research could explore the potential applications of these compounds in the field of liquid-crystalline materials .
Eigenschaften
IUPAC Name |
potassium;3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO3.K/c5-3-1-2(4(7)8)9-6-3;/h2H,1H2,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAPOTOSSNVPSS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrKNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.